molecular formula C20H16F3N3O2 B2954341 N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide CAS No. 439111-44-1

N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2954341
CAS No.: 439111-44-1
M. Wt: 387.362
InChI Key: DDXKSWQNGIQTSU-UHFFFAOYSA-N
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Description

N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is a complex organic compound that features a pyrrole ring, a pyridine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole and pyridine intermediates. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, potassium permanganate for oxidation, and hydrogen gas for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce amines or alcohols.

Scientific Research Applications

N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-pyridinyl)ethyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide is unique due to the presence of both pyridine and pyrrole rings, as well as the trifluoromethyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2/c21-20(22,23)15-5-3-4-13(10-15)18(27)14-11-17(26-12-14)19(28)25-9-7-16-6-1-2-8-24-16/h1-6,8,10-12,26H,7,9H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXKSWQNGIQTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=O)C2=CC(=CN2)C(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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